4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3,(H2,12,14,15) |
InChI Key |
KYOGEOJVHJPIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonation-Acylation Sequential Approach
This method prioritizes introducing the sulfonamide group first, followed by pivaloyl functionalization.
- Step 1 : Sulfonation of benzene derivatives (e.g., 4-nitrobenzene) using fuming sulfuric acid yields 4-nitrobenzenesulfonic acid. Subsequent amidation with ammonia or amines generates 4-nitrobenzenesulfonamide.
- Step 2 : Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) produces 4-aminobenzenesulfonamide.
- Step 3 : Friedel-Crafts acylation with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under AlCl₃ catalysis introduces the pivaloyl group. Due to the meta-directing nature of sulfonamide, the acyl group predominantly occupies the para position.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 3) | 65–72% | |
| Reaction Time | 6–8 hours (reflux) | |
| Characterization | IR: 1670 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O) |
Direct Coupling via Organometallic Reagents
Modern methods leverage sulfinylamine reagents (e.g., t-BuONSO) for streamlined sulfonamide formation.
- Step 1 : React 4-bromophenyl pivalate with Grignard reagents (e.g., Mg in THF) to generate the organometallic intermediate.
- Step 2 : Treat with t-BuONSO at −78°C, followed by aqueous workup, to yield 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 71–80% | |
| Reaction Scale | Up to 8 mmol | |
| ¹H NMR (CDCl₃) | δ 1.28 (s, 9H, t-Bu), 8.02 (d, 2H, Ar-H), 7.82 (d, 2H, Ar-H) |
Cyclocondensation with Ketones
Adapted from triazine synthesis protocols, this method uses ketones as acyl precursors.
- Step 1 : React sulfanilamide with cyanoguanidine and acetone in ethanol under acidic conditions (HCl) to form a triazinyl intermediate.
- Step 2 : Hydrolyze the triazine ring under basic conditions (NaOH) to isolate the pivaloyl-substituted product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Intermediate Yield | 68–75% | |
| Final Product Purity | >95% (HPLC) | |
| MS (ESI) | m/z 285.1 [M+H]⁺ |
Electrochemical Synthesis
An eco-friendly approach employs electrochemical oxidation to form N–S bonds.
- Step 1 : Combine 4-aminophenyl pivalate and sodium sulfite in an electrochemical cell.
- Step 2 : Apply a potential of 1.2 V (vs. Ag/AgCl) to facilitate sulfonamide bond formation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Current Efficiency | 82% | |
| Reaction Time | 3 hours | |
| Solvent System | Acetonitrile/H₂O (4:1) |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Sulfonation-Acylation | 65–72 | High | Uses conventional reagents | Requires strict temp control |
| Organometallic Coupling | 71–80 | Moderate | High regioselectivity | Cryogenic conditions (−78°C) |
| Cyclocondensation | 68–75 | Low | One-pot synthesis | Byproduct formation |
| Electrochemical | 82 | High | Solvent efficiency | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent on the benzene ring critically determines the compound’s behavior. Key comparisons include:
- Steric Effects : The pivaloyl group in the target compound limits molecular flexibility and may hinder interactions with enzymes or receptors compared to smaller substituents (e.g., methyl or hydroxyethyl groups) .
- Electronic Effects : The electron-withdrawing sulfonamide group (-SO₂NH₂) is common across analogs, but the pivaloyl group’s electron-donating nature could modulate electron density on the aromatic ring.
Spectroscopic Characterization
- IR Spectroscopy : Sulfonamide analogs exhibit characteristic peaks for -SO₂ (asymmetric stretch ~1350 cm⁻¹, symmetric stretch ~1150 cm⁻¹). The pivaloyl group introduces additional C=O stretching (~1700 cm⁻¹), absent in hydroxy- or azido-substituted analogs .
- NMR : The aromatic protons in the target compound are deshielded due to the electron-withdrawing pivaloyl group. For example, in N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide, methyl groups resonate at δ 1.3–1.5 ppm , while the pivaloyl’s tert-butyl group would appear upfield (δ ~1.2 ppm).
Physicochemical Properties
Computational Insights
- 4-(1-Hydroxyethyl)benzene-1-sulfonamide : DFT studies revealed intramolecular hydrogen bonding (O-H⋯O=S), stabilizing the molecule . Similar analysis for the target compound would predict weaker H-bonding due to the absence of -OH groups.
- Reactivity Descriptors : The pivaloyl group may lower electrophilicity compared to electron-deficient substituents (e.g., nitro or chloro groups), affecting nucleophilic attack susceptibility.
Biological Activity
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit a broader range of biological effects, including anticancer and enzyme inhibition activities.
- Molecular Formula : C12H17NO3S
- Molecular Weight : 253.34 g/mol
- IUPAC Name : 4-(2,2-dimethylpropanoyl)benzenesulfonamide
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide primarily involves its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes related to cancer cell proliferation and inflammation. The sulfonamide group can facilitate interactions with amino acids in the active sites of enzymes, potentially leading to altered biochemical pathways.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide may inhibit bacterial growth by interfering with folate synthesis pathways. This compound has shown effectiveness against various strains of bacteria in vitro, suggesting its potential use as an antimicrobial agent.
Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly its ability to inhibit tumor cell growth. In vitro assays demonstrated that it could induce apoptosis in certain cancer cell lines, likely through the modulation of apoptotic pathways and cell cycle arrest mechanisms.
Enzyme Inhibition
Recent investigations have focused on the compound's role as an inhibitor of human carbonic anhydrases (hCAs), which are critical in regulating pH and fluid balance in tissues. Inhibition studies revealed that 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide exhibits significant binding affinity towards hCA isoforms I, II, IX, and XII, indicating its potential therapeutic applications in conditions like glaucoma and cancer .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including 4-(2,2-dimethylpropanoyl)benzene-1-sulfonamide. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics .
- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Enzyme Inhibition Assays : The compound was tested against several hCA isoforms using a colorimetric assay to measure enzyme activity. It showed competitive inhibition with Ki values indicating strong potential for therapeutic development .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | hCA Inhibition |
|---|---|---|---|
| 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide | Yes | Yes | Yes |
| Sulfanilamide | Yes | Limited | No |
| Acetazolamide | No | Limited | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
